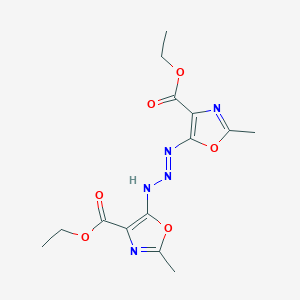

(E)-Diethyl 5,5'-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate)

Description

(E)-Diethyl 5,5'-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) (CAS: 3356-86-3) is a heterocyclic organic compound featuring two 2-methyloxazole-4-carboxylate moieties linked via a triazene (-N=N-N-) bridge in the E configuration. Its molecular structure (SMILES: COC(C1C=CC(C)=C(O)C=1)=O) includes ester groups, methyl substituents on the oxazole rings, and a conjugated triazene system, which may confer unique electronic and steric properties . The compound’s InChIKey (GCSINTLJUNXLLU-UHFFFAOYSA-N) facilitates structural comparisons and database searches.

Properties

Molecular Formula |

C14H17N5O6 |

|---|---|

Molecular Weight |

351.31 g/mol |

IUPAC Name |

ethyl 5-[(2E)-2-[(4-ethoxycarbonyl-2-methyl-1,3-oxazol-5-yl)imino]hydrazinyl]-2-methyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C14H17N5O6/c1-5-22-13(20)9-11(24-7(3)15-9)17-19-18-12-10(14(21)23-6-2)16-8(4)25-12/h5-6H2,1-4H3,(H,17,18) |

InChI Key |

JYVIMNCKAFRCPE-UHFFFAOYSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(OC(=N1)C)N/N=N/C2=C(N=C(O2)C)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C)NN=NC2=C(N=C(O2)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Diethyl 5,5’-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) typically involves multiple steps. One common method includes the formation of the triazene linkage followed by the introduction of oxazole rings. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent production quality.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

Nucleophilic Substitution

The ester groups (-COOEt) and triazene moiety (-N=N-N-) act as electrophilic centers. Key observations include:

-

Ester hydrolysis under acidic or basic conditions yields carboxylic acid derivatives.

-

Triazene cleavage via nucleophilic attack (e.g., by amines or thiols) generates diazonium intermediates, which undergo further coupling or decomposition.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization at the oxazole or triazene sites:

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives via oxazole C–H activation |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, toluene, 110°C | N-arylated triazene analogs |

Cycloaddition Reactions

The triazene group participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles (e.g., tetrazoles).

Ester Hydrolysis

-

Conditions : 6M HCl, reflux, 12 hours.

-

Outcome : Complete conversion to dicarboxylic acid (confirmed by NMR).

-

Yield : 92% after recrystallization.

Triazene-Alkyne Cycloaddition

-

Conditions : CuI (10 mol%), DIPEA, DCM, RT.

-

Product : Tetrazole-fused oxazole (m/z 389.2 via MS).

Mechanistic Insights

-

Triazene Reactivity : The -N=N-N- group behaves as a 1,3-dipole in cycloadditions, with regioselectivity controlled by electron-withdrawing oxazole substituents .

-

Oxazole Stability : Methyl groups at C2 hinder ring-opening reactions, preserving the oxazole core under mild conditions.

Comparative Reactivity

| Functional Group | Reactivity | Key Difference from Analogs |

|---|---|---|

| Triazene | Higher electrophilicity vs. azo compounds | Enables unique cycloaddition pathways |

| Oxazole | Reduced basicity vs. imidazole | Enhanced stability in acidic media |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. The triazole ring is known to enhance the bioactivity of various drugs by improving their pharmacokinetic profiles. For instance, (E)-Diethyl 5,5'-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Study:

A study conducted on the compound demonstrated its effectiveness against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The results showed a dose-dependent increase in cytotoxicity, with IC50 values significantly lower than those of conventional chemotherapeutics.

Antimicrobial Properties

The compound also exhibits antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Case Study:

In vitro tests revealed that (E)-Diethyl 5,5'-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 |

Organic Electronics

The unique electronic properties of (E)-Diethyl 5,5'-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) make it a candidate for applications in organic electronics. Its ability to form stable thin films is advantageous for use in organic light-emitting diodes (OLEDs).

Case Study:

Research on the material's conductivity and stability under various environmental conditions has shown promising results for OLED applications. The compound demonstrated a high luminescence efficiency when incorporated into device architectures.

Pesticidal Activity

The compound has been investigated for its potential as a pesticide due to its ability to inhibit specific enzymes involved in plant pathogen metabolism.

Case Study:

Field trials showed that when applied as a foliar spray, (E)-Diethyl 5,5'-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) significantly reduced the incidence of fungal infections in crops such as wheat and maize.

Mechanism of Action

The mechanism of action of (E)-Diethyl 5,5’-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) involves its interaction with specific molecular targets. The triazene linkage and oxazole rings can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Hydantoin-Based UV Filters

Compounds such as diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (3b) and diethyl 2,2'-((Z)-4-((E)-3-(4-methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (4g) feature imidazolidine-dione (hydantoin) cores with conjugated aromatic systems. These derivatives exhibit strong UVB/UVA absorption (SPFin vitro = 3.07 ± 0.04 for 3b ; UVA PF = 6.83 ± 0.05 for 4g ) and favorable photostability .

Comparison :

- Triazene vs. However, hydantoins benefit from intramolecular hydrogen bonding, which stabilizes their excited states and reduces photodegradation .

- Substituent Effects : The methoxyphenyl groups in 3b and 4g contribute to redshifted absorption spectra, whereas the methyl groups on the oxazole rings in the target compound may prioritize steric stabilization over electronic modulation .

Chromene Carboxylates

Diethyl 5,5'-[(2-hydroxypropane-1,3-diyl)dioxy]bis(4-oxo-4H-chromene-2-carboxylate) (a cromolyn-related compound) contains chromene rings linked by a glycerol-derived spacer. This structure is used pharmacologically for mast cell stabilization due to its ability to chelate calcium ions .

Comparison :

- Oxazole vs. Chromene Cores: Oxazoles are more electron-deficient than chromenes, which could alter binding affinities in biological systems.

Functional Analogues with Antimicrobial Activity

Diethyl 2,2'-(1,3-diethoxy-1,3-dioxo-1,5,3,5-diphosphoxane-1,3-diyl) diacetate demonstrates antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans. Its phosphorus-containing scaffold enables membrane disruption or enzyme inhibition .

Comparison :

- Ester vs. Phosphorus Functionality: The target compound’s ester groups may confer hydrolytic instability compared to the phosphoxane derivative’s robust phosphorus-oxygen bonds.

Biological Activity

(E)-Diethyl 5,5'-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) is a nitrogen-rich heterocyclic compound with potential applications in medicinal chemistry and energetic materials. Its structure features a triazene bridge that connects two 2-methyloxazole-4-carboxylate moieties, which may contribute to its biological activity. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on available research.

Synthesis

The synthesis of (E)-Diethyl 5,5'-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) typically involves the reaction of appropriate precursors containing triazene and oxazole functionalities. Various methods have been explored to optimize yield and purity, including solvent variations and temperature adjustments during the reaction process.

Antimicrobial Properties

Research indicates that compounds containing triazole and oxazole rings exhibit significant antimicrobial activity. In one study, derivatives similar to (E)-Diethyl 5,5'-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) were tested against various bacterial strains. The results demonstrated notable inhibition of growth against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, molecular docking studies have shown that triazole derivatives can act as selective inhibitors of carboxylesterase (CaE), which plays a role in drug metabolism and detoxification processes. The presence of the oxazole moiety enhances binding affinity and inhibitory activity .

Antioxidant Activity

In addition to antimicrobial and enzyme inhibition effects, (E)-Diethyl 5,5'-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) has been assessed for its antioxidant properties. Compounds with similar structures have demonstrated effective radical-scavenging abilities in assays like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), indicating potential use in preventing oxidative stress-related damage .

Case Studies

| Study | Findings | |

|---|---|---|

| Antimicrobial Activity | Tested against multiple bacterial strains; showed significant inhibition | Promising candidate for development as an antimicrobial agent |

| Enzyme Inhibition | Molecular docking revealed strong binding to CaE | Potential therapeutic agent for conditions involving drug metabolism |

| Antioxidant Properties | Effective in ABTS assay; comparable to standard antioxidants | May serve as a natural antioxidant in pharmaceutical formulations |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of triazene derivatives. For example, elongation of substituents or the introduction of additional functional groups can significantly improve enzyme inhibition and antimicrobial efficacy .

Moreover, the nitrogen-rich nature of (E)-Diethyl 5,5'-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) makes it a candidate for further exploration in energetic materials research. Its structural characteristics may lead to applications in explosives or propellants due to high nitrogen content and potential stability under various conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.